molecular formula C8H6O4S B2534982 2,4-Dioxo-4-(3-thienyl)butanoic acid CAS No. 105356-56-7

2,4-Dioxo-4-(3-thienyl)butanoic acid

Cat. No. B2534982
CAS RN: 105356-56-7
M. Wt: 198.19
InChI Key: XGDKWSCYRNCHSE-UHFFFAOYSA-N
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Description

2,4-Dioxo-4-(3-thienyl)butanoic acid, also known as 4-oxo-4-(2-thienyl)butanoic acid, is a chemical compound with the molecular formula C8H8O3S . It has a molecular weight of 184.21 g/mol . This compound belongs to the class of organic compounds known as heteroaromatic compounds .


Synthesis Analysis

A series of tri- and diorganotin(IV) derivatives of 4-(2-thienyl)butyric acid have been synthesized by the reaction of ligand acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios, respectively . The synthesized compounds have been confirmed by CHNS elemental analyses, FTIR, multinuclear NMR (1H and 13C) spectroscopy, and X-ray diffraction studies .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CSC(=C1)C(=O)CCC(=O)O . NMR data reveal a 5-coordinate geometry for the triorganotin(IV) derivatives, while 6-coordinate for the diorganotin(IV) derivatives .

Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

A study by Ali et al. (2012) explored the use of a photolabile protecting group related to 2,4-Dioxo-4-(3-thienyl)butanoic acid for optical gating in nanofluidic devices. This research showed that synthetic ion channels could be controlled by UV light, enabling selective transport of ionic species, which has implications for controlled release and sensing applications (Ali et al., 2012).

Molecular Engineering for Solar Cell Applications

Kim et al. (2006) reported on the engineering of organic sensitizers, including structures related to this compound, for enhanced solar cell efficiency. These compounds, when anchored onto TiO2 films, significantly improved the conversion efficiency, highlighting their potential in photovoltaic applications (Kim et al., 2006).

Synthesis of Complex Molecules

Miao's research (2007) involved the synthesis of complex molecules starting from 3-(2-Mercaptothiophene)butanoic acid, a compound related to this compound. This work contributes to the field of fine chemical intermediates, showcasing the versatility of thiophene derivatives in chemical synthesis (Miao, 2007).

Carbohydrate-based Copolyesters

Lavilla et al. (2014) conducted a comparative study on the use of a cyclic diol derived from tartaric acid for creating partially bio-based poly(butylene terephthalate) copolyesters. This research highlights the potential of using bio-based compounds to enhance the properties of polymeric materials, demonstrating an indirect application of chemical principles related to this compound (Lavilla et al., 2014).

Phase Behavior and Molecular Dynamics Simulation Studies

Taha et al. (2013) illustrated the use of HEPES buffer to induce phase separation in aqueous solutions, a study that, while not directly using this compound, exemplifies the type of innovative research in physical chemistry and materials science that parallels the applications of such compounds (Taha et al., 2013).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2,4-dioxo-4-thiophen-3-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4S/c9-6(3-7(10)8(11)12)5-1-2-13-4-5/h1-2,4H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDKWSCYRNCHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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